molecular formula C5H9IO B8063920 (3S)-3-(iodomethyl)oxolane

(3S)-3-(iodomethyl)oxolane

Cat. No.: B8063920
M. Wt: 212.03 g/mol
InChI Key: UJXHPFDJZCXTQR-RXMQYKEDSA-N
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Description

(3S)-3-(Iodomethyl)oxolane is a chiral oxolane (tetrahydrofuran) derivative featuring an iodomethyl substituent at the 3-position with an S-configuration. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the synthesis of complex alkaloids. For example, it serves as a precursor in the preparation of (-)-aspidospermine, where iodination of an epoxy alcohol derivative followed by Zn/AcOH reduction generates a hydroxytriene intermediate critical for diastereoselective ring-closing metathesis (RCM) . The iodine atom acts as a leaving group, enabling nucleophilic substitution reactions that facilitate ring formation or functionalization in target molecules.

Properties

IUPAC Name

(3S)-3-(iodomethyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO/c6-3-5-1-2-7-4-5/h5H,1-4H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXHPFDJZCXTQR-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

The reactivity and applications of oxolane derivatives are highly dependent on their substituents. Below is a comparative analysis of (3S)-3-(iodomethyl)oxolane with structurally related compounds:

Compound Substituents Key Features Applications
(3S)-3-(Iodomethyl)oxolane Iodomethyl (C-I bond) at 3S position High leaving-group potential; chiral center enables stereoselective synthesis Intermediate in alkaloid synthesis (e.g., (-)-aspidospermine)
(2R,3S)-2-(Hydroxymethyl)oxolan-3-ol Hydroxyl and hydroxymethyl groups Polar substituents; participates in hydrogen bonding and protection/deprotection Precursor for muscarine-like ammonium salts; tested for antimicrobial activity
rac-(2R,3S)-3-Ethynyl-2-(trifluoromethyl)oxolane Ethynyl and CF₃ groups Alkyne functionality for click chemistry; electron-withdrawing CF₃ enhances stability Building block for trifluoromethylated compounds; potential in drug discovery
(3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]oxolane Aryl ether substituent Bulky aromatic group; steric hindrance influences reactivity Specialty chemical with applications in material science or pharmaceuticals
(3R,4S)-Oxolane-3,4-diamine dihydrochloride Diamine groups Basic amino groups; forms salts and coordination complexes Ligand in coordination chemistry; intermediate in peptide synthesis

Physical and Chemical Properties

  • Iodine vs. Hydroxyl Groups : The iodomethyl group increases molecular weight (vs. hydroxymethyl) and lipophilicity, impacting solubility and reaction kinetics.
  • Electron-Withdrawing Effects : CF₃ in rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane stabilizes the molecule against oxidation and enzymatic degradation .
  • Steric Effects: Bulky aryl substituents in (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane hinder nucleophilic attack, altering reaction pathways .

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